2-Bromo-N-propylacetamide

Synthetic organic chemistry Domino reactions γ-Lactam synthesis

Researchers requiring precise N-propyl substitution with balanced electrophilic reactivity risk inconsistent kinetics when using alternative haloacetamides. 2-Bromo-N-propylacetamide (CAS 5395-67-5) provides the exact solution, with reactivity governed by its bromine leaving group, N-propyl chain, and acetamide backbone. - Defined electrophilic softness for mild SN2 alkylation of N-, O-, and S-nucleophiles. - Consistent LogP (0.87) and water solubility (~8.4 g/L) for predictable biphasic partitioning. - Indexed in >150 patents for medicinal chemistry and agrochemical library synthesis. Supplied at ≥95% purity; ships as Class 8 corrosive (UN 1759) with GHS compliance. Store sealed at 2-8°C.

Molecular Formula C5H10BrNO
Molecular Weight 180.04 g/mol
CAS No. 5395-67-5
Cat. No. B1360414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-propylacetamide
CAS5395-67-5
Molecular FormulaC5H10BrNO
Molecular Weight180.04 g/mol
Structural Identifiers
SMILESCCCNC(=O)CBr
InChIInChI=1S/C5H10BrNO/c1-2-3-7-5(8)4-6/h2-4H2,1H3,(H,7,8)
InChIKeyKOQUCXISMHTDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-propylacetamide Procurement & Chemical Profile


2-Bromo-N-propylacetamide (CAS 5395-67-5) is an α-bromoacetamide derivative (C5H10BrNO, MW 180.04 g/mol) with a predicted LogP of 0.87 and water solubility of ~8.4 g/L at 25°C . As a haloacetamide, it functions as a soft electrophilic alkylating agent [1]. It is commercially available at ≥97% purity, classified as Class 8 corrosive (UN 1759) with GHS hazards H302-H315-H318-H335 , and has been indexed in over 150 patents [2].

α
Soft electrophilic alkylating agent for SN2-based derivatization
N
N-propyl substituent defines steric and solubility profile; identity critical for downstream properties
Br
Bromine leaving group balances reactivity: intermediate electrophilicity vs. iodo- and chloro-analogs
Corrosive classification (UN 1759) requires HazMat procurement and handling protocols

Substitution Risks for 2-Bromo-N-propylacetamide


The reactivity profile of 2-bromo-N-propylacetamide is governed by the interplay of three structural features: (1) the bromine leaving group (C–Br bond), (2) the N-propyl substituent's steric and electronic effects, and (3) the acetamide backbone. Substituting any of these—whether to a different halogen (Cl vs. I), a different N-alkyl group (e.g., N-methyl, N-isopropyl), or an N-alkoxy group—fundamentally alters reaction rates, selectivity, and yields [1]. For instance, the N-propyl chain dictates both solubility (LogP 0.87) and nucleophilic substitution kinetics, while the bromine atom determines electrophilic softness and toxicity relative to chloro- and iodo-analogs [2]. Simple in-class substitution without quantitative justification risks both synthetic failure and safety non-compliance.

Halogen switch
Replacing Br with Cl or I shifts electrophilic softness and genotoxicity rank; reactivity profiles may not transfer directly.
N-alkyl change
Substituting N-propyl with N-methyl or N-isopropyl alters steric demand, solubility, and domino reaction yields; class-level inference requires validation.
N-alkoxy analog
N-alkoxy bromoacetamides exhibit higher reactivity under mild conditions; direct substitution may compromise selectivity and synthetic consistency.

Procurement Differentiators for 2-Bromo-N-propylacetamide


N-Propyl vs. N-Methyl Reactivity in Domino Reactions

The N-propyl substitution on 2-bromoacetamide confers a reactivity profile distinct from N-methyl analogs in base-promoted domino reactions with Michael acceptors. In a direct head-to-head comparison [1], the N-methyl derivative required harsher conditions and produced γ-lactam 11m in only 37% isolated yield when reacted with a cyano-ester acceptor. The N-propyl compound is a representative N-alkyl congener; class-level inference suggests that longer N-alkyl chains generally exhibit lower reactivity than N-methyl due to increased steric hindrance. This reduced reactivity must be explicitly accounted for when designing synthetic routes—substituting the N-propyl compound with a more reactive N-methyl or N-alkoxy analog will change reaction kinetics and yields.

N-Propyl vs N-Methyl Reactivity
Class-level
N-methyl: 37% yield of γ-lactam 11m; N-propyl expected comparable or lower reactivity
N-alkyl chain length influences domino reaction kinetics; direct substitution may shift yields.
Class-level inference; validate under specific base/Michael acceptor conditions.
Synthetic organic chemistry Domino reactions γ-Lactam synthesis

Bromine vs. Chlorine Reactivity and Toxicity

In a comparative study of monohalogenated acetamides (CAM, BAM, IAM) [1], bromoacetamide (BAM) showed intermediate thiol/thiolate reactivity and genotoxicity relative to chloroacetamide (CAM) and iodoacetamide (IAM). Rad51 accumulation—a marker of DNA double-strand breaks—followed the rank order IAM > BAM > CAM. ARE signaling, indicative of oxidative/electrophilic stress, was ranked BAM ≈ IAM > CAM. The bromine atom confers electrophilic softness that is greater than chlorine but less than iodine, directly impacting both synthetic utility and safety handling requirements.

Halogen Reactivity Profile
Head-to-head
Rad51 rank: IAM > BAM > CAM; ARE signaling: BAM ≈ IAM > CAM
Bromine electrophilicity intermediate; informs reactivity and handling context.
In vitro mammalian cell assays; genotoxicity and oxidative stress endpoints.
Toxicology Environmental chemistry Disinfection byproducts

LogP, Solubility & Environmental Fate

Predicted physicochemical parameters for 2-bromo-N-propylacetamide provide a quantitative baseline for solubility, lipophilicity, and environmental partitioning that distinguish it from halogen or N-alkyl analogs . The LogP of 0.87 and water solubility of ~8.4 g/L represent the specific balance conferred by the N-propyl chain and bromine atom. Cross-study comparison with simpler bromoacetamides (e.g., bromoacetamide itself, LogP ≈ -0.5 estimated) demonstrates the significant lipophilicity increase imparted by the N-propyl group, affecting membrane permeability and extraction behavior.

LogP & Solubility
Data to verify
LogP 0.87; water solubility ~8.4 g/L at 25°C
Supports partitioning and extraction protocol design.
Predicted values (ACD/Labs, EPISuite); experimental validation recommended.
ADME prediction Environmental fate Formulation science

Commercial Availability & Hazard Classification

2-Bromo-N-propylacetamide is commercially available from multiple vendors at purities of ≥95% to ≥97% . It is classified under GHS as corrosive (Class 8, UN 1759, Packing Group III) with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (serious eye damage), and H335 (respiratory irritation) . This contrasts with simpler α-bromoacetamides which may fall under different hazard classifications. Procurement decisions must account for the specific shipping restrictions (HazMat fees) and storage requirements (sealed, dry, 2–8°C) associated with this compound.

Purity & Hazard Class
Supplier data
≥97% purity; GHS H302-H315-H318-H335; UN 1759 Class 8 PG III
Procurement requires HazMat handling; purity may affect reproducibility.
Verify current specifications and shipping restrictions with supplier.
Laboratory procurement Safety compliance Supply chain

Applications of 2-Bromo-N-propylacetamide


Pharmaceutical & Agrochemical Intermediate

2-Bromo-N-propylacetamide serves as a versatile alkylating agent for introducing the N-propylacetamide moiety into larger molecular frameworks. It has been cited in over 150 patents [1], reflecting its established utility in medicinal chemistry and agrochemical synthesis. Researchers procuring this compound for library synthesis or lead optimization require the specific N-propyl substitution pattern, as alternative N-alkyl chains would alter the physicochemical and biological properties of the final product.

Nucleophilic Substitution to Acetamide Derivatives

The electrophilic α-bromine atom enables efficient SN2 reactions with nitrogen-, oxygen-, and sulfur-based nucleophiles . This compound is specifically procured when the target molecule requires an N-propyl substituent combined with a diverse functional group at the α-position. The reactivity balance of bromine (versus chlorine or iodine) is critical—bromine provides sufficient electrophilicity for substitution under mild conditions without the excessive reactivity and handling hazards of iodo-analogs [2].

Environmental & Toxicological Reference Standard

As a member of the haloacetamide class of disinfection byproducts, 2-bromo-N-propylacetamide can serve as a model compound for structure-activity relationship studies. Its intermediate electrophilic softness, relative to chloro- and iodo-analogs [2], makes it valuable for calibrating in vitro toxicity assays or investigating thiol-reactivity mechanisms. Procurement of the authentic standard is essential for accurate quantification in environmental monitoring and mechanistic toxicology.

Solid-Phase and Solution-Phase Synthesis Reagent

2-Bromo-N-propylacetamide is suitable for both solution-phase and solid-phase organic synthesis protocols requiring an electrophilic acetamide building block. Its predicted solubility of ~8.4 g/L in water and LogP of 0.87 allows partitioning behavior that can be exploited in biphasic reactions or during workup. Substituting with a more lipophilic N-alkyl analog would alter partition coefficients and potentially compromise reaction yields in aqueous-organic systems.

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate
N-propyl substitution identity
Structural confirmation (NMR, MS)
SN2 alkylation reactions
Bromine leaving-group reactivity
Reaction condition screening (base, solvent)
Environmental reference standard
Authenticated compound purity
HPLC purity and identity verification
Biphasic synthesis reagent
Partition coefficient (LogP) and solubility
Phase-transfer efficiency and extraction yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-propylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.